2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate precursor is reacted with ammonia or an amine.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can yield a variety of substituted triazole derivatives.
Scientific Research Applications
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including polymers and advanced materials.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
4-phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group, used in various chemical applications.
2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA): A water-soluble triazole derivative used in click chemistry.
Uniqueness
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to the presence of both the amino and acetic acid moieties, which can enhance its reactivity and versatility in various chemical reactions. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2361638-28-8 |
---|---|
Molecular Formula |
C5H9ClN4O2 |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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